4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-24(2)28(26,27)16-5-3-15(4-6-16)19(25)23-13-17-18(22-12-11-21-17)14-7-9-20-10-8-14/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRJFDZPXSOREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrazinyl-pyridinyl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and various coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituents
Key Observations :
- Pyridine/Pyrazine Hybrids : The target compound and L901-0007 () both incorporate pyrazine-pyridine moieties. However, L901-0007 replaces the dimethylsulfamoyl group with a sulfanyl group, which may reduce polarity and alter binding kinetics .
- Sulfonamide vs.
- Trifluoromethyl Substitution : Compound 18 () includes a trifluoromethyl group, which increases lipophilicity and metabolic resistance compared to the target compound’s pyridinylpyrazine side chain .
Key Observations :
- Purity and Yield : The target compound’s synthesis may face challenges similar to ’s compound (28% yield via Suzuki coupling), suggesting scalability issues compared to simpler benzamides like 6a (>95% purity) .
- Melting Points : Higher melting points (e.g., 215–217°C for 6a) correlate with crystallinity and stability, whereas the target compound’s properties remain uncharacterized .
Key Observations :
- Anti-LSD1 Potential: Pyridine-containing analogs like 6a exhibit potent anti-LSD1 activity, suggesting the target compound’s pyridinylpyrazine moiety could similarly engage epigenetic targets .
- Lipophilicity : The dimethylsulfamoyl group (target) likely offers a balance between solubility and membrane permeability compared to the highly lipophilic diisobutylsulfamoyl group in ’s compound .
Biological Activity
4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzamide core and specific substituents, suggest possible biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 399.5 g/mol. The structure includes:
- A benzamide moiety, which is often associated with various biological activities.
- A dimethylsulfamoyl group, which can enhance solubility and bioavailability.
- A pyridinyl-pyrazinyl fragment, potentially contributing to interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the benzamide core and incorporating the dimethylsulfamoyl and pyrazinyl-pyridinyl groups. Common reagents include sulfonyl chlorides and various coupling agents, with reaction conditions tailored to optimize yield and purity .
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to 4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide as anticancer agents. For instance, derivatives containing benzamide fragments have shown significant inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression .
Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases
| Compound | Target Kinase | Inhibition (%) at 10 nM |
|---|---|---|
| Compound A | EGFR | 91% |
| Compound B | HER-2 | 92% |
| Compound C | PDGFRb | 85% |
This data indicates that modifications to the benzamide structure can yield potent inhibitors for critical cancer targets.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in cancer signaling pathways.
- Modulation of protein-protein interactions : The structural components allow for effective binding to target proteins, disrupting their normal functions.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics . This suggests that the compound could be further explored as a potential anticancer agent.
- Molecular Docking Studies : Molecular docking simulations have indicated favorable interactions between this compound and several target proteins associated with cancer growth and survival pathways. This computational approach helps in predicting the binding affinity and specificity of the compound towards its targets .
Antimicrobial Potential
Preliminary investigations suggest that compounds related to 4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide may possess antimicrobial properties. Screening against common pathogens like Escherichia coli and Staphylococcus aureus has shown promising results, warranting further exploration into its use as an antimicrobial agent .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects linked to similar benzamide derivatives, particularly in models of neurodegenerative diseases such as Parkinson's disease. These compounds may inhibit pathways involved in neuronal death, providing a basis for future therapeutic applications .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with pyridinyl protons appearing as distinct aromatic signals (δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for : 436.1422) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays), with reverse-phase C18 columns and acetonitrile/water gradients .
How can researchers resolve contradictions in biological activity data across different studies for this compound?
Advanced Research Question
Contradictions may arise from variations in assay conditions or target specificity. Methodological solutions include:
- Dose-Response Curves : Establish EC values under standardized conditions (e.g., fixed incubation time, serum-free media) .
- Off-Target Screening : Use kinase/GPCR profiling panels to identify non-specific interactions .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for batch effects or cell-line variability .
What strategies are used to determine the compound’s mechanism of action against specific biological targets?
Advanced Research Question
- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled antagonists) quantify affinity for targets like serotonin or dopamine receptors .
- CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .
- Molecular Dynamics Simulations : Predict binding modes to enzymes (e.g., HDACs) or kinases using docking software (AutoDock Vina) .
What are the structure-activity relationship (SAR) considerations for modifying this compound to enhance efficacy?
Advanced Research Question
Key SAR insights include:
- Sulfamoyl Group : Replacing dimethylsulfamoyl with cyclopropylsulfonamide increases metabolic stability but may reduce solubility .
- Pyrazine-Pyridine Linker : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances target affinity but complicates synthesis .
- Benzamide Substituents : Fluorination at the 4-position improves membrane permeability .
Validation : Synthesize derivatives and test in parallel assays (e.g., IC in enzyme inhibition, logP for lipophilicity) .
How can researchers address low yields in the final amide coupling step of the synthesis?
Basic Research Question
- Reagent Selection : Replace EDC with DMTMM for higher efficiency in polar aprotic solvents (DMF, DMSO) .
- Activation Time : Pre-activate carboxylic acid for 30 minutes before adding the amine .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product from unreacted starting materials .
What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Advanced Research Question
- In Vitro :
- Cancer: NCI-60 cell panel for cytotoxicity profiling .
- Neuroinflammation: LPS-stimulated microglial cells (IL-6/TNF-α suppression) .
- In Vivo :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
